![molecular formula C7H7BrN2O2 B2576582 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 85216-57-5](/img/structure/B2576582.png)
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
“5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .Chemical Reactions Analysis
The compound 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.03 . It is a solid at room temperature . The compound is soluble in water and some organic solvents such as ethanol and dichloromethane . Its melting point ranges from 192-196°C .Scientific Research Applications
- Compound 1a and 1b , derivatives of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, have demonstrated good antimicrobial potential . Further research could explore their efficacy against specific pathogens and mechanisms of action.
- Researchers have used this compound as a precursor for synthesizing other molecules. For instance, it serves as an intermediate in the efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone . Investigating its reactivity and applications in quinone chemistry is essential.
- Amongst the derivatives, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) have shown anti-inflammatory and analgesic activities, along with a low ulcerogenic index . These findings suggest potential therapeutic applications.
- 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is used as a building block in chemical synthesis. Companies like ChemScene offer it for bulk custom manufacturing and sourcing . Researchers can explore its versatility in creating novel compounds.
Antimicrobial Potential
Synthesis of Quinone Derivatives
Indole Derivatives with Biological Activity
Chemical Synthesis and Custom Manufacturing
Safety and Hazards
properties
IUPAC Name |
5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-3-5(8)2-4(6(9)11)7(12)10-3/h2H,1H3,(H2,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSBUPMKSLSIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
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